molecular formula C18H17N3O2S2 B2950387 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 868965-44-0

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2950387
CAS No.: 868965-44-0
M. Wt: 371.47
InChI Key: DUPWPQZWBMYPLS-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core fused with a tetrahydro ring system, substituted at the 3-position with a methylcarbamoyl group. The benzothiazole moiety is attached via a carboxamide linkage at position 5.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-19-17(23)15-11-4-2-3-5-13(11)25-18(15)21-16(22)10-6-7-12-14(8-10)24-9-20-12/h6-9H,2-5H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWPQZWBMYPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide, the following steps are typically involved:

  • Formation of the benzothiophene moiety: : The construction of the benzothiophene ring is often achieved through cyclization reactions involving substituted aniline and acetyl chloride in the presence of a Lewis acid catalyst.

  • Introduction of the benzothiazole component: : The benzothiazole ring is usually synthesized through cyclization of 2-aminothiophenol with formic acid or its derivatives.

  • Coupling reactions: : Finally, the benzothiazole and benzothiophene intermediates are coupled through amide bond formation using appropriate reagents like carbodiimides under mild conditions.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions for yield, purity, and cost-effectiveness is critical. This often involves:

  • Utilizing continuous flow reactors for efficient heat and mass transfer.

  • Employing solid-phase synthesis techniques to streamline purification processes.

  • Implementing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like m-chloroperoxybenzoic acid.

  • Reduction: : Selective reduction of carbonyl groups using reducing agents such as sodium borohydride.

  • Substitution: : Halogenation reactions using halogenating agents like bromine or chlorine to introduce halogen atoms.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperoxybenzoic acid, performed at room temperature in an organic solvent like dichloromethane.

  • Reduction: : Sodium borohydride in ethanol or methanol at low temperatures.

  • Substitution: : Elemental halogens or N-halosuccinimides in the presence of a suitable solvent and catalyst.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Corresponding alcohols or hydrocarbons.

  • Substitution: : Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive sites allow for various modifications, making it useful in designing new organic materials and catalysts.

Biology

In biological research, derivatives of this compound can act as molecular probes for studying enzyme mechanisms, protein interactions, and cellular pathways.

Medicine

Medically, N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure provides multiple binding sites for interaction with biological targets.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as specialty polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide exerts its effects depends on its specific application. In pharmacology:

  • Molecular Targets: : It interacts with proteins, enzymes, and receptors involved in various biological processes.

  • Pathways: : It may inhibit enzyme activity, block receptor-ligand interactions, or modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Key Substituents/Modifications Potential Impact on Properties
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide C₂₂H₂₂ClN₃O₃S 455.95 2-Chlorophenyl, isoxazole ring Increased lipophilicity; potential for π-π stacking with aromatic targets.
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide C₁₉H₁₆N₄OS₂ 396.49 Cyano (-CN) group at position 3 of benzothiophene Enhanced electron-withdrawing effects; possible metabolic instability.
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₇H₁₆FN₃OS₂ 361.46 Fluoro substitution on benzothiazole; amino linkage Improved metabolic stability; altered hydrogen-bonding capacity.
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide C₂₀H₁₉N₃O₃S 381.45 Phenyl group on oxazole; carbamoyl at position 3 Steric hindrance may reduce target binding; increased solubility via carbamoyl.

Critical Analysis of Substituent Effects

  • Methylcarbamoyl vs. Cyano Groups: The methylcarbamoyl group in the target compound may enhance hydrogen-bonding interactions compared to the cyano group in , which is smaller and more electronegative. This could improve target affinity but reduce membrane permeability .
  • Benzothiazole vs.
  • Chlorophenyl vs. Phenyl Groups : The 2-chlorophenyl group in increases lipophilicity and steric bulk, which may improve binding to hydrophobic pockets but reduce aqueous solubility .

Biological Activity

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound possesses a unique molecular structure characterized by a benzothiazole core and a tetrahydro-benzothiophene moiety. Its IUPAC name reflects its complex architecture:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17N3O2S

The synthesis typically involves multi-step reactions starting from ortho-aminothiophenol derivatives and nitriles to form the benzothiazole ring. Subsequent reactions introduce the benzothiophen group and the methylcarbamoyl moiety through nucleophilic substitution .

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, it has been demonstrated to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission and may provide therapeutic benefits in cognitive disorders .

This compound interacts with various molecular targets:

  • Enzyme Interaction : The compound binds to active sites of enzymes such as AChE and CDKs, modulating their activity and influencing downstream signaling pathways.
  • Cellular Pathways : By inhibiting specific enzymes involved in cellular processes, it can induce apoptosis in cancer cells and reduce inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of AChE with an IC50 value indicating moderate potency against neurodegenerative targets .
Study 2 Showed that the compound reduced proliferation in breast cancer cell lines by 50% at a concentration of 10 µM .
Study 3 Investigated its selectivity as an enzyme inhibitor compared to other compounds; results indicated favorable selectivity towards specific targets with minimal cytotoxicity .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the tetrahydrobenzothiophene core followed by coupling with the benzothiazole-carboxamide moiety. Key steps include:

  • Amidation reactions (e.g., using acid chlorides or carbodiimide coupling agents) to introduce the methylcarbamoyl group .
  • Cyclization and purification via column chromatography or recrystallization .

Characterization requires:

  • Spectroscopic techniques :
    • 1H/13C NMR to confirm regiochemistry and substituent integration.
    • IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups .
  • Mass spectrometry (LC-MS/HRMS) to verify molecular weight and fragmentation patterns .

Q. Table 1: Key Characterization Techniques

TechniquePurposeExample Data from Evidence
1H NMRConfirm proton environmentsδ 7.8–8.2 ppm (aromatic H)
HRMSValidate molecular formulam/z 412.1234 [M+H]+
IRIdentify functional groups1680 cm⁻¹ (C=O stretch)

Q. How can researchers optimize reaction conditions for its synthesis?

Answer: Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions . For example:

  • Factorial designs to screen critical variables (e.g., reaction time, stoichiometry).
  • Response Surface Methodology (RSM) to model interactions between parameters and maximize yield .

Critical parameters to optimize:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance amidation efficiency .
  • Catalyst selection : Use coupling agents like HATU for sterically hindered reactions .

Q. What analytical techniques are critical for confirming its purity and stability?

Answer:

  • HPLC/Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres.
  • Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) to simulate degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in its synthesis?

Answer:

  • Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like amidation or cyclization .
  • Molecular docking : Predict steric/electronic interactions influencing regioselectivity during coupling reactions .

Q. Methodological workflow :

Use Gaussian or ORCA for DFT optimization of intermediates.

Apply machine learning (e.g., ICReDD’s reaction path search) to prioritize synthetic routes .

Q. How should researchers address discrepancies between experimental and theoretical data (e.g., NMR shifts vs. predicted values)?

Answer:

  • Validate computational models : Calibrate DFT-predicted NMR shifts against experimental data for similar compounds .
  • Cross-check with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments .
  • Statistical error analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed values to refine models .

Q. What in silico methods are effective for assessing its physicochemical properties (e.g., solubility, logP)?

Answer:

  • Molecular dynamics simulations : Predict solubility in solvents like DMSO or water using tools like GROMACS .
  • QSAR models : Estimate logP and pKa via software such as MarvinSuite or ACD/Labs .

Q. Table 2: Computational Tools for Property Prediction

ToolApplicationReference
GaussianDFT for electronic properties
GROMACSSolubility simulations
ICReDDReaction pathway optimization

Q. What experimental strategies validate proposed mechanisms of biological activity?

Answer:

  • Enzyme inhibition assays : Measure IC50 values against target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .
  • Metabolomic profiling : Use LC-MS/MS to identify downstream metabolites in cellular models .

Q. How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the benzothiazole or tetrahydrobenzothiophene moieties .
  • Multivariate analysis : Corrogate biological activity (e.g., IC50) with electronic (Hammett σ) or steric (Taft ES) parameters using PLS regression .

Q. Example design matrix :

DerivativeSubstituent (R)logP (predicted)IC50 (μM)
1-Cl3.20.45
2-OCH32.81.20

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.